Ile-Ile

Description

Properties

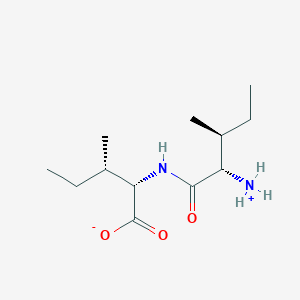

IUPAC Name |

(2S,3S)-2-[[(2S,3S)-2-azaniumyl-3-methylpentanoyl]amino]-3-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-5-7(3)9(13)11(15)14-10(12(16)17)8(4)6-2/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t7-,8-,9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVIOZZGJNOEQS-XKNYDFJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Peptide Self-Assembly and Conformational Analysis

Ile-Ile serves as a model compound in studies focusing on peptide self-assembly and conformational analysis. Its structural properties allow researchers to investigate how peptides interact and form complex structures, which is crucial for understanding protein folding and stability.

Biology: Protein-Protein Interactions

In biological research, this compound is utilized to study protein-protein interactions and enzyme-substrate specificity. The compound's ability to mimic natural substrates makes it a valuable tool for elucidating mechanisms of action in various biochemical pathways.

Medicine: Therapeutic Applications

This compound has been investigated for its potential therapeutic roles, particularly in metabolic disorders and muscle recovery. Research indicates that it may influence protein synthesis and degradation pathways, thereby impacting muscle metabolism. Additionally, its neuroprotective properties have been highlighted, showing promise in protecting neuronal cells from damage.

Industrial Applications: Biomaterials Development

In industrial contexts, this compound is explored for its use in developing novel biomaterials. Due to its self-assembly capabilities, it can be employed as a building block for synthesizing more complex peptides, which are essential in creating functional materials for biomedical applications.

Case Study 1: Neuroprotective Effects of this compound

A study demonstrated that this compound can prevent cell viability reduction in SH-SY5Y cells induced by serum deprivation. This neuroprotective effect is attributed to the increased release of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell-line-derived neurotrophic factor (GDNF).

Case Study 2: Cholesterol Management

Research on a pentapeptide containing this compound (IIAEK) indicated its potential as a cholesterol-lowering agent. This suggests that derivatives of this compound could be developed for managing cholesterol levels in humans, highlighting its significance in metabolic health.

Data Table: Summary of this compound Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Peptide Self-Assembly | Used as a model compound for studying peptide interactions and structural formation. |

| Biology | Protein-Protein Interactions | Investigated for its role in enzyme-substrate specificity and cellular signaling pathways. |

| Medicine | Therapeutic Roles | Explored for effects on muscle recovery and potential neuroprotective properties. |

| Industry | Biomaterials Development | Applied in the synthesis of complex peptides for biomedical materials. |

| Cholesterol | Management | Potential use in lowering cholesterol levels through peptide derivatives like IIAEK. |

Comparison with Similar Compounds

Ile-Ile is compared below with structurally or functionally related dipeptides and polymorphisms, emphasizing biochemical properties, biological roles, and clinical relevance.

Hydrophobic Dipeptides: Val-Val vs. This compound

Key Findings :

- This compound’s branched side chain confers stronger hydrophobic interactions than Val-Val, increasing heterodimerization affinity by >10,000-fold in coiled-coil peptides .

- In HER2 polymorphisms, Val-Val (vs. This compound) elevates breast cancer risk due to altered receptor activation .

Enzyme Substrate Specificity: this compound vs. Leu-Leu

| Property | This compound | Leu-Leu |

|---|---|---|

| Protease Sensitivity | Cleaved by dengue virus protease | Resistant to WNV protease |

| Structural Role | Favors rigid α-helices | Stabilizes hydrophobic cores |

Key Findings :

- Leu-Leu is more prevalent in transmembrane domains due to its linear side chain, whereas this compound is enriched in signaling proteins like AKAPs .

Disease-Associated Polymorphisms: this compound vs. Val-Val in GSTP1

| Model (Pollutant) | GSTP1 this compound (OR) | GSTP1 Val-Val (OR) |

|---|---|---|

| O3 + CO | 0.72 (protective) | 1.30 (risk) |

| PM10 + NO2 | 0.60 (protective) | 1.47 (risk) |

Key Findings :

- GSTP1 this compound genotype reduces oxidative stress damage from pollutants, while Val-Val impairs detoxification, increasing asthma/wheezing risk .

Functional Peptides: this compound vs. Ile-Pro-Pro-Phe (IPPF)

| Property | This compound-Phe (IIF) | Ile-Pro-Pro-Phe (IPPF) |

|---|---|---|

| Cholesterol Inhibition | 80.31% | 93.47% |

| Structural Flexibility | Rigid (no proline) | Flexible (proline-rich) |

Key Findings :

- IPPF’s proline residues enhance cholesterol-binding kinetics compared to IIF, demonstrating how sequence context modulates bioactivity .

Q & A

Q. How can researchers design experiments to investigate the role of GSTP1 Ile-Ile polymorphisms in gene-environment interactions?

Methodological Answer: Use the P-E/I-C-O framework to structure the study:

- Population (P): Define cohorts (e.g., asthma patients, healthy controls) with confirmed GSTP1 genotypes.

- Exposure (E): Quantify environmental factors (e.g., ozone, PM2.5) using calibrated sensors or satellite data.

- Comparison (C): Include GSTP1 Val-Val genotypes as a control group to assess differential susceptibility.

- Outcome (O): Measure clinical endpoints (e.g., asthma exacerbation rates, wheezing episodes).

Ensure feasibility by aligning with existing cohort studies or biobanks to access pre-genotyped populations . Statistical power calculations should precede data collection to determine sample size requirements .

Q. What variables must be controlled when studying GSTP1 this compound’s protective effects against air pollution?

Methodological Answer: Key confounders include:

- Co-pollutants (e.g., NO2, SO2) due to their collinearity with ozone/PM2.5 .

- Demographic factors (age, sex, smoking status).

- Socioeconomic status , which may influence exposure levels.

Use multivariate regression models (e.g., Model 1: O3+CO; Model 2: O3+NO2) to isolate GSTP1 this compound’s independent effects, as demonstrated in asthma/wheezing studies (OR: 0.72–0.76 for this compound vs. 1.18–1.52 for Val-Val) .

Q. How should researchers ensure ethical rigor in GSTP1 polymorphism studies?

Methodological Answer:

- Obtain IRB approval for genetic data collection and informed consent, emphasizing participants’ right to withdraw.

- Address privacy concerns by anonymizing genotype data and restricting access to authorized personnel .

- Disclose funding sources and potential conflicts of interest in publications .

Advanced Research Questions

Q. How can contradictory findings across statistical models (e.g., varying ORs for GSTP1 this compound) be reconciled?

Methodological Answer: Contradictions often arise from model-specific adjustments (e.g., inclusion of co-pollutants). For example:

- In Model 4 (PM10+CO), GSTP1 this compound shows stronger protection (OR: 0.60) compared to Model 1 (O3+CO; OR: 0.72) due to differential pollutant interactions .

- Conduct sensitivity analyses to test robustness across models.

- Use Bayesian hierarchical models to account for uncertainty in exposure measurements and genotype misclassification .

Q. What strategies improve reproducibility in GSTP1 this compound studies?

Methodological Answer:

Q. How can multi-omics data (e.g., epigenetics, proteomics) be integrated to elucidate GSTP1 this compound mechanisms?

Methodological Answer:

- Perform pathway analysis using tools like Ingenuity IPA to link GSTP1 variants to oxidative stress pathways.

- Combine methylation data (e.g., Illumina MethylationEPIC arrays) with transcriptomics to identify regulatory networks.

- Apply machine learning (e.g., random forests) to predict gene-environment interactions from high-dimensional datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.